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Compound of Interest

Compound Name: GADOLINIUM SULFIDE

Cat. No.: B1143543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of various

gadolinium sulfide compounds. The information presented is intended to support research

and development activities where the precise crystallographic properties of these materials are

of interest.

Crystal Structure Data of Gadolinium Compounds
The crystallographic data for several key gadolinium sulfide and oxide compounds are

summarized in the table below. These compounds exhibit a range of crystal systems, providing

a diverse set of structural motifs.
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Compound
Name

Chemical
Formula

Crystal
System

Space
Group

Lattice
Parameters
(Å)

Reference(s
)

Gadolinium

Monosulfide
GdS Cubic

Fm-3m (No.

225)
a = 5.574 [1]

γ-Gadolinium

Sesquisulfide
γ-Gd₂S₃ Cubic

I-43d (No.

220)
a = 8.377 [2]

Gadolinium

Oxysulfide
Gd₂O₂S Trigonal

P-3m1 (No.

164)

a = 3.852, c =

6.667
[3]

Gadolinium(II

I)

Hydrogensulf

ate

Gd(HSO₄)₃ Orthorhombic Pbca (No. 61)

a = 12.080, b

= 9.574, c =

16.513

[4]

Experimental Protocols
The determination of the crystal structures detailed above relies on precise synthesis methods

and analytical techniques. The following sections outline standardized protocols for the

synthesis of gadolinium sulfides and their characterization by powder X-ray diffraction.

Synthesis of Gadolinium Sulfide (GdS)
Gadolinium monosulfide can be synthesized by the direct reaction of the elements at high

temperatures.

Methodology:

Stoichiometric Preparation: Stoichiometric amounts of high-purity gadolinium metal filings

and elemental sulfur powder are thoroughly mixed in an inert atmosphere, typically within a

glovebox, to prevent oxidation.

Encapsulation: The mixture is sealed in a quartz ampoule under a high vacuum.

Heating Profile: The ampoule is placed in a tube furnace and heated gradually to 600 °C

over several hours to allow for the initial reaction between gadolinium and sulfur vapor.
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High-Temperature Annealing: The temperature is then raised to 900-1000 °C and held for

24-48 hours to ensure the formation of a homogeneous GdS phase.

Cooling: The furnace is slowly cooled to room temperature to prevent the formation of cracks

or defects in the resulting crystalline powder.

Synthesis of γ-Gadolinium Sesquisulfide (γ-Gd₂S₃)
The high-temperature γ-phase of gadolinium sesquisulfide can be prepared through a

sulfidation reaction using hydrogen sulfide gas.

Methodology:

Precursor Preparation: High-purity gadolinium oxide (Gd₂O₃) powder is used as the starting

material.

Reaction Setup: The Gd₂O₃ powder is placed in an alumina boat within a tube furnace.

Sulfidation: A continuous flow of a hydrogen sulfide (H₂S) and argon (Ar) gas mixture is

passed over the precursor. The furnace temperature is ramped to 1100-1200 °C and

maintained for 4-6 hours. The H₂S gas acts as the sulfur source, reacting with the oxide to

form the sulfide.

Inert Atmosphere Cooling: After the reaction is complete, the H₂S flow is stopped, and the

furnace is cooled to room temperature under a pure argon atmosphere to prevent re-

oxidation of the product.

Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction is a fundamental technique for determining the crystal structure of

polycrystalline materials.

Methodology:

Sample Preparation: A small amount of the synthesized gadolinium sulfide powder is finely

ground using an agate mortar and pestle to ensure random orientation of the crystallites. The

powder is then mounted onto a sample holder, and the surface is carefully flattened to be

coplanar with the holder's surface.[5][6]
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Instrument Setup: A powder diffractometer equipped with a Cu Kα radiation source (λ =

1.5406 Å) is typically used. The instrument is configured for a Bragg-Brentano θ-2θ scanning

geometry.

Data Collection: The XRD pattern is collected over a 2θ range of 10° to 80° with a step size

of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions and

intensities. The crystal phase is identified by comparing the experimental pattern with

standard diffraction patterns from databases such as the International Centre for Diffraction

Data (ICDD).

Lattice Parameter Refinement: For a known phase, the lattice parameters are refined using

Rietveld refinement software, which fits a calculated diffraction pattern to the experimental

data, thereby providing high-precision values for the unit cell dimensions.

Logical Workflow for Crystallographic Analysis
The following diagram illustrates the logical workflow from the synthesis of gadolinium sulfide
to its complete crystallographic characterization.
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Caption: Workflow for the synthesis and crystallographic analysis of gadolinium sulfide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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